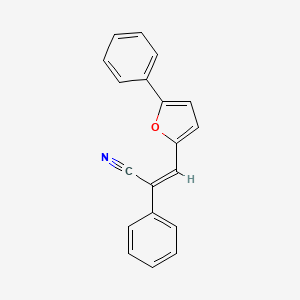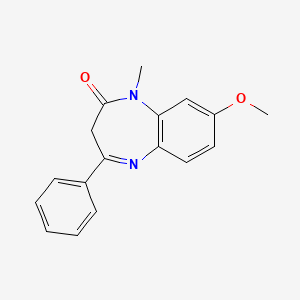![molecular formula C23H32N6O B5523356 4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5523356.png)
4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is often referred to as MP-4 or MP4 and has been found to have a variety of biochemical and physiological effects that make it a promising tool for research in a number of different fields.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Analgesic Properties
- Pyrimidine derivatives, including those related to your compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have shown promising results, with some exhibiting comparable or better activity than standard drugs (Sondhi et al., 2007).
Antiproliferative Activity Against Cancer Cell Lines
- Certain derivatives of pyrido[1,2-a]pyrimidin-4-one, closely related to your compound, have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. Some of these compounds showed significant activity, suggesting potential as anticancer agents (Mallesha et al., 2012).
Antibacterial Activity
- Research has been conducted on pyrido(2,3-d)pyrimidine derivatives, demonstrating notable antibacterial activity, especially against gram-negative bacteria. This suggests potential use in developing new antibacterial agents (Matsumoto & Minami, 1975).
Antiviral Properties
- Pyrazolo[3,4-d]pyrimidines have been synthesized and evaluated for their antiviral activity, particularly against human enteroviruses. Some derivatives have shown potent inhibitory effects at nanomolar concentrations, indicating their potential as antiviral agents (Chern et al., 2004).
DNA Interaction and Amplification of Anticancer Drug Action
- Unfused tricyclic aromatic compounds with terminal piperazino groups, structurally related to your compound, have been studied for their interactions with DNA. These interactions are significant for amplifying the anticancer activity of certain drugs (Wilson et al., 1990).
Potential Cerebroprotective Effects
- Derivatives of the compound, such as BW619C89, have been investigated for their potential cerebroprotective effects, particularly in the context of reducing neurological deficits after cerebral artery occlusion in rats (Smith et al., 1997).
Synthesis and Antimicrobial Activity
- Novel derivatives of pyrimidine, including those containing sulfonyl moieties, have been synthesized and evaluated for their antimicrobial activity. Some of these compounds have shown effectiveness against specific pathogens (Ammar et al., 2004).
Eigenschaften
IUPAC Name |
1-[4-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-26-10-12-27(13-11-26)21-18-22(25-19-24-21)28-14-16-29(17-15-28)23(30)9-5-8-20-6-3-2-4-7-20/h2-4,6-7,18-19H,5,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHQWFBHOWCEFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(1-naphthylmethylene)acetohydrazide](/img/structure/B5523282.png)
![(3R*,4S*)-1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5523283.png)
![2-methyl-N-(2-pyrazin-2-ylethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5523284.png)
![6-phenyl-4H,8H-[1,3]dioxepino[5,6-c][1,2,5]oxadiazole](/img/structure/B5523287.png)
![N,N'-[(1,3-benzoxazol-2-ylamino)methylylidene]bis(4-methylbenzenesulfonamide)](/img/structure/B5523288.png)
![5,6-dimethyl-2-oxo-N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-N-(2-pyridinylmethyl)-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5523289.png)

![N-(3-chlorophenyl)-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5523304.png)

![6-benzyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5523320.png)


![3-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5523328.png)
![1-(2-fluorophenyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5523342.png)
